molecular formula C4H2BrF3N2 B1444387 4-bromo-1-(trifluoromethyl)-1H-pyrazole CAS No. 1046831-97-3

4-bromo-1-(trifluoromethyl)-1H-pyrazole

Cat. No. B1444387
Key on ui cas rn: 1046831-97-3
M. Wt: 214.97 g/mol
InChI Key: OPOXCQUYNYTHDA-UHFFFAOYSA-N
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Patent
US08178552B2

Procedure details

HF-pyridine complex (129 mL) was added to a stirred and cooled (ice bath) solution of bromide 5 (72.68 g, 0.263 mol) in diisopropyl ether (196 mL) in a polypropylene reaction vessel. Mercuric oxide red (48.4 g, 0.222 mol) was then added in small portions over a period of 3 h at RT. The mixture was stirred for additional 4 h at RT and was poured onto a 25% aqueous KF (650 mL). The solid was filtered off and washed with ether (100 mL). The filtrate was extracted with ether (3×100 mL). Combined extracts were dried (MgSO4), concentrated under reduced pressure and distilled to afford 6 (31.05 g, 55%) as colourless liquid b.p. 35-37° C./25 mm Hg, which crystallized on standing in a refrigerator, m.p. 4° C. 1H NMR (400 MHz, CDCl3) δ 7.73 (s, 1H), 7.86 (s, 1H).
Quantity
72.68 g
Type
reactant
Reaction Step One
Quantity
196 mL
Type
solvent
Reaction Step One
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Mercuric oxide
Quantity
48.4 g
Type
reactant
Reaction Step Three
Name
Quantity
650 mL
Type
reactant
Reaction Step Four
Name
Yield
55%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][N:5]([C:7](Br)([F:9])[F:8])[CH:6]=1.[F-:11].[K+]>C(OC(C)C)(C)C>[Br:1][C:2]1[CH:3]=[N:4][N:5]([C:7]([F:9])([F:11])[F:8])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
72.68 g
Type
reactant
Smiles
BrC=1C=NN(C1)C(F)(F)Br
Name
Quantity
196 mL
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Two
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)[*:2])[*:1]
Step Three
Name
Mercuric oxide
Quantity
48.4 g
Type
reactant
Smiles
Step Four
Name
Quantity
650 mL
Type
reactant
Smiles
[F-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
HF-pyridine complex (129 mL) was added to
STIRRING
Type
STIRRING
Details
The mixture was stirred for additional 4 h at RT
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with ether (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ether (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 31.05 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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